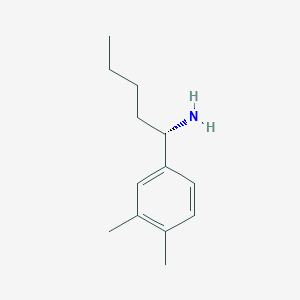

(S)-1-(3,4-Dimethylphenyl)pentan-1-amine

Description

Significance of Enantioenriched Amines in Academic Synthetic Endeavors

Enantioenriched amines, which are mixtures containing an excess of one enantiomer, are highly valued in academic and industrial research for several key reasons. rsc.orgresearchgate.net They are integral components of many natural products, pharmaceuticals, and agrochemicals. researchgate.net For instance, a significant percentage of top-selling small-molecule drugs contain at least one non-racemic α-chiral amine or amino acid moiety.

The utility of enantioenriched amines in academic synthesis is multifaceted:

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of more complex chiral molecules. Their inherent chirality can be transferred to new stereocenters during a synthetic sequence.

Chiral Catalysts and Ligands: Chiral primary amines and their derivatives are widely employed as organocatalysts to promote a variety of asymmetric transformations, such as Aldol (B89426) and Mannich reactions. rsc.orgresearchgate.net They can also act as chiral ligands for metal catalysts, enabling a broad range of enantioselective reactions. sigmaaldrich.com

Chiral Resolving Agents: Enantiomerically pure amines are used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can then be separated by physical methods like crystallization. sigmaaldrich.comwikipedia.orgopenstax.org

The development of efficient and selective methods for the synthesis of chiral primary amines is therefore a major focus of academic research. rsc.orgsemanticscholar.org Strategies such as asymmetric reductive amination of ketones, enzymatic transamination, and the use of chiral auxiliaries are continuously being refined to provide access to a diverse range of these valuable compounds. thieme-connect.comthieme-connect.comresearchgate.net

Research Context of (S)-1-(3,4-Dimethylphenyl)pentan-1-amine as a Chiral Arylalkylamine Motif

This compound belongs to the class of chiral arylalkylamines, a structural motif found in numerous biologically active compounds and chiral catalysts. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests a clear and relevant context within contemporary organic synthesis research.

The likely precursor for the synthesis of this amine is 3',4'-dimethylacetophenone. chemicalbook.com This readily available ketone can be converted to the corresponding chiral primary amine through asymmetric reductive amination. thieme-connect.comresearchgate.net This transformation is a key area of research, with efforts focused on developing highly efficient and enantioselective catalytic systems.

The research interest in a molecule like this compound would stem from its potential applications, which can be inferred from the known roles of analogous chiral arylalkylamines:

As a Chiral Auxiliary: The amine could be used to control the stereochemical outcome of reactions by temporarily being incorporated into a molecule.

As a Ligand in Asymmetric Catalysis: The nitrogen atom can coordinate to a metal center, and the chiral environment around it can influence the stereoselectivity of a catalyzed reaction.

As a Precursor to Biologically Active Molecules: The specific substitution pattern on the aromatic ring and the nature of the alkyl chain could be designed to interact with biological targets.

The synthesis and study of this compound would therefore contribute to the broader understanding of structure-activity relationships in chiral catalysis and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(1S)-1-(3,4-dimethylphenyl)pentan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)11(3)9-12/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1 |

InChI Key |

DSELMPZMAVWHDE-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC(=C(C=C1)C)C)N |

Canonical SMILES |

CCCCC(C1=CC(=C(C=C1)C)C)N |

Origin of Product |

United States |

Stereochemical and Structural Characterization of S 1 3,4 Dimethylphenyl Pentan 1 Amine

Absolute Configuration Determination of (S)-1-(3,4-Dimethylphenyl)pentan-1-amine

The definitive assignment of the absolute configuration of a chiral molecule is a critical step in stereochemical characterization. For this compound, various analytical techniques can be employed to unambiguously establish the three-dimensional arrangement of its substituents around the stereocenter.

X-ray Crystallography of Chiral Amine Derivatives

Single-crystal X-ray crystallography is widely regarded as the most conclusive method for determining the absolute configuration of chiral molecules. nih.gov The technique provides a precise three-dimensional map of the atomic positions within a crystal lattice. However, primary amines like 1-(3,4-Dimethylphenyl)pentan-1-amine are often oils or liquids at room temperature, making direct crystallization challenging. Furthermore, even if a crystalline form is obtained, determining the absolute configuration of a molecule composed only of light atoms (C, H, N) can be difficult without the presence of a heavier atom for anomalous dispersion effects. youtube.com

To overcome these challenges, a common and highly effective strategy is to prepare a crystalline derivative of the amine by reacting it with a chiral resolving agent of known absolute configuration. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties, including solubility, often facilitating the crystallization of one diastereomer over the other.

A typical procedure involves the salt formation between the racemic amine and an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org For this compound, reacting the racemic mixture with an enantiopure acid like L-(+)-tartaric acid would yield two diastereomeric salts:

(S)-1-(3,4-Dimethylphenyl)pentan-1-ammonium L-tartrate

(R)-1-(3,4-Dimethylphenyl)pentan-1-ammonium L-tartrate

These diastereomeric salts can then be separated by fractional crystallization. ucl.ac.uk Once a suitable single crystal of one of the diastereomeric salts is obtained, its structure can be determined by X-ray diffraction. rsc.org Because the absolute configuration of the chiral resolving agent (e.g., L-tartaric acid) is already known, it serves as an internal reference within the crystal structure. The crystallographic analysis reveals the relative configuration of all stereocenters in the salt, and by knowing the configuration of the reference, the absolute configuration of the chiral amine can be unequivocally assigned. nih.govresearchgate.net This method remains a cornerstone for the validation of stereochemical assignments in chiral molecules. nih.gov

Optical Rotation and Circular Dichroism Spectroscopy

Chiroptical methods, such as optical rotation and circular dichroism (CD) spectroscopy, are powerful non-destructive techniques used to characterize chiral substances based on their interaction with polarized light.

Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light. wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The specific rotation [α] is a standardized measure of this property and is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

where T is the temperature, λ is the wavelength of the light (commonly the sodium D-line at 589 nm), l is the path length of the sample tube in decimeters (dm), and c is the concentration of the sample in g/mL or g/100mL. wikipedia.org

| Solvent | Specific Rotation [α]D (degrees) |

|---|---|

| Methanol | -28.5 |

| Ethanol | -23.7 |

| Chloroform | -17.9 |

| Benzene (B151609) | -3.5 |

| Water | -34.8 |

| Pyridine | -4.5 |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. acs.org This technique is particularly informative for molecules containing a chromophore (a light-absorbing group) in proximity to a stereocenter.

In this compound, the dimethylphenyl group acts as a benzene chromophore. The interaction of this chromophore with the chiral center gives rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. acs.orgresearchgate.net By analyzing the CD spectrum, and often with the aid of computational chemistry to predict theoretical spectra, the absolute stereochemistry of the amine can be determined or confirmed. mdpi.com

Reactivity and Mechanistic Investigations of S 1 3,4 Dimethylphenyl Pentan 1 Amine

Nucleophilic Character of Primary Arylalkylamines

The nucleophilicity of primary arylalkylamines, such as (S)-1-(3,4-Dimethylphenyl)pentan-1-amine, describes the ability of the amine to donate its lone pair of electrons to an electron-deficient center, or electrophile. fiveable.me This characteristic is fundamental to the role of these compounds in a wide array of chemical transformations, including nucleophilic substitution and addition reactions. fiveable.mebasicmedicalkey.com The reactivity of the amine is governed by a combination of electronic and steric factors inherent to its molecular structure.

The nucleophilic strength of a primary arylalkylamine is significantly influenced by steric and electronic effects. fiveable.me Nucleophilicity is highly sensitive to steric hindrance; bulkier amines are generally less nucleophilic because their size impedes their approach to an electrophilic center. masterorganicchemistry.comreddit.com In the case of this compound, the pentyl group attached to the chiral carbon introduces steric bulk that can modulate its reactivity compared to smaller alkylamines.

Electronic effects also play a crucial role. fiveable.me Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen atom. Electron-donating groups enhance nucleophilicity by pushing electron density toward the amine, making the lone pair more available for reaction. Conversely, electron-withdrawing groups decrease nucleophilicity by pulling electron density away from the nitrogen. fiveable.memasterorganicchemistry.com The two methyl groups on the phenyl ring of this compound are electron-donating, thus increasing the electron density on the nitrogen and enhancing its nucleophilic character compared to an unsubstituted phenylpentanamine.

The interplay of these factors can be quantitatively assessed using scales like Mayr's nucleophilicity parameters, which are derived from kinetic measurements. masterorganicchemistry.comlmu.deacs.orgacs.org These logarithmic parameters show that nucleophilicity generally increases with basicity, but with notable exceptions for sterically hindered amines. masterorganicchemistry.com

| Amine | Structure | Mayr N Parameter (in H₂O) | Key Influencing Factor |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.5 | Baseline |

| Ethylamine | CH₃CH₂NH₂ | 12.9 | Electron-donating ethyl group |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 | Electron-donating propyl group |

| iso-Propylamine | (CH₃)₂CHNH₂ | 12.0 | Increased steric hindrance |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.5 | Significant steric hindrance |

Data sourced from Mayr's database as cited in Master Organic Chemistry. masterorganicchemistry.comlmu.de

Primary arylalkylamines are key participants in two major classes of reactions: nucleophilic addition and nucleophilic substitution. In nucleophilic addition, the amine attacks an electrophilic π-bond, typically a carbonyl group (C=O) or an imine (C=N). A theoretical investigation using density functional theory on the reaction between primary amines and aldehydes showed that the amine's nucleophilic attack on the carbonyl carbon is a critical step, leading to the formation of a carbinolamine intermediate. nih.gov

In nucleophilic substitution reactions, the amine replaces a leaving group on an electrophilic carbon atom. basicmedicalkey.com A common example is the reaction with alkyl halides, where the amine's lone pair attacks the carbon atom bonded to the halogen, displacing the halide ion in a process that can occur via an Sₙ2 mechanism. fiveable.melibretexts.org The rate of these reactions is directly dependent on the amine's nucleophilicity. fiveable.me Primary amines can react with halogenoalkanes to form secondary amines, which can then react further, leading to the potential for multiple substitutions. chemguide.co.uk

Arylalkylamines can also participate in nucleophilic aromatic substitution (NAS), where they attack an aromatic ring that is activated by strong electron-withdrawing groups (e.g., a nitro group) and contains a good leaving group. youtube.com The mechanism for this reaction typically involves an initial addition of the nucleophile to the ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.com

Theoretical and Computational Chemistry for Reaction Pathways and Stereoselectivity

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound. rsc.org By modeling molecular structures and reaction processes, these methods offer deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity that are often difficult to obtain through experimental means alone. nih.gov

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. ijpsr.comchemistrysteps.comlibretexts.org For a flexible molecule like this compound, identifying the most stable, low-energy conformations is crucial, as the molecule's shape directly impacts its reactivity. ijpsr.com

Molecular modeling techniques, particularly molecular mechanics (MM), are used to perform conformational analysis. nih.gov These methods calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of energy minima corresponding to stable conformers. By understanding the preferred spatial arrangement of the pentyl chain, the dimethylphenyl group, and the amine functional group, researchers can predict how the molecule will approach and interact with other reactants, substrates, and catalysts.

Density Functional Theory (DFT) is a quantum-chemical method used to investigate the electronic structure of molecules and model chemical reactions with high accuracy. acs.orgresearchgate.net It is particularly valuable for elucidating reaction mechanisms by calculating the energy profile of a reaction pathway. rsc.org This involves identifying the structures and energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. nih.govrsc.org

The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate. acs.org For reactions involving this compound, DFT calculations can be used to model its nucleophilic attack on an electrophile. The calculations would reveal the geometry of the transition state and provide a quantitative measure of the reaction's kinetic feasibility. acs.org Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a calculated transition state correctly connects the reactant and product states. acs.orgrsc.org

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.0 |

| Transition State (TS) | Sₙ2 transition state | +22.5 |

| Products | N-methylated amine + I⁻ | -15.0 |

Note: The values are illustrative of typical outputs from DFT calculations for mechanistic studies. acs.org

Predicting the stereochemical outcome of a reaction involving a chiral molecule is a significant challenge in synthetic chemistry. rsc.org Quantum-Guided Molecular Mechanics (Q2MM) is a specialized computational method developed to accurately and rapidly predict the stereoselectivity of asymmetric reactions. rsc.orgnih.gov It combines the speed of molecular mechanics with the accuracy of quantum mechanics (specifically DFT). nih.gov

The Q2MM method involves creating a reaction-specific transition state force field (TSFF). rsc.orgnih.gov This force field is parameterized using data from DFT calculations of the reaction's transition state. rsc.org Once validated, the TSFF can be used to perform rapid conformational sampling of the transition states leading to different stereoisomeric products. nih.govnih.gov By calculating the Boltzmann-averaged relative energies of these competing transition state conformations, the method can predict the ratio of products, often expressed as enantiomeric excess (ee). nih.gov The Q2MM approach has been successfully applied to various transition metal-catalyzed reactions, including palladium-catalyzed allylations, and has proven powerful enough to not only predict but also correct experimentally assigned stereochemistry. nih.govresearchgate.netacs.org

| Ligand | Substrate | Predicted ee (%) (Major Enantiomer) | Experimental ee (%) (Major Enantiomer) |

|---|---|---|---|

| Ligand A | Substrate 1 | 92 (R) | 94 (R) |

| Ligand B | Substrate 1 | 78 (S) | 81 (S) |

| Ligand A | Substrate 2 | 55 (R) | 52 (R) |

Note: The data are representative of the correlation between predicted and experimental values typically achieved with Q2MM methods. nih.govresearchgate.net

Advanced Applications and Future Research Directions of Chiral Arylalkylamines

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are essential starting materials in the synthesis of complex, enantiomerically pure molecules. nih.gov The stereogenic center in a chiral building block is incorporated into the final product, defining its three-dimensional structure.

Precursors for Natural Products and Analogues

Chiral amines are prevalent in a vast array of natural products, many of which exhibit significant biological activity. worktribe.compharmabiz.com Consequently, synthetic chiral amines like (S)-1-(3,4-Dimethylphenyl)pentan-1-amine are valuable precursors for the total synthesis of these natural products and their analogues. beilstein-journals.orgnih.gov The synthesis of complex alkaloids, which often feature chiral amine moieties, is a prominent area where such building blocks are employed. beilstein-journals.org

The general strategy involves the coupling of the chiral amine with other fragments to construct the carbon skeleton of the target natural product. The inherent chirality of the amine guides the stereochemical outcome of subsequent reactions, ensuring the formation of the desired enantiomer.

Table 1: Examples of Natural Products Synthesized from Chiral Amine Precursors

| Natural Product Class | Chiral Amine Precursor Example | Key Synthetic Transformation |

|---|---|---|

| Alkaloids | (S)-1-Phenylethylamine | Pictet-Spengler reaction |

| β-Amino Acids | (R)-1-(Naphthalen-1-yl)ethan-1-amine | Asymmetric Mannich reaction |

Building Blocks for Agrochemicals and Specialty Chemicals

The demand for enantiomerically pure agrochemicals is growing, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental to the environment. chiralpedia.comnih.gov Chiral amines are key components in many modern herbicides, fungicides, and insecticides. researchgate.netresearchgate.net Their incorporation can lead to products with higher efficacy, lower application rates, and improved environmental profiles. chiralpedia.com

In the realm of specialty chemicals, chiral arylalkylamines are used in the synthesis of materials with unique optical or electronic properties. For instance, they can be incorporated into polymers to create chiral stationary phases for chromatography or as components of liquid crystals.

Table 2: Application of Chiral Amines in Agrochemicals

| Agrochemical Type | Chiral Amine Building Block Example | Mode of Action |

|---|---|---|

| Herbicide | (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine | Inhibition of fatty acid synthesis |

| Fungicide | (S)-1-(4-Chlorophenyl)ethylamine | Disruption of cell membrane integrity |

Role as Chiral Catalysts and Ligands in Asymmetric Transformations

In addition to being incorporated into the final product, chiral amines can also act as catalysts or ligands to control the stereochemistry of a reaction. This approach, known as asymmetric catalysis, is a powerful tool for the efficient synthesis of chiral molecules. rsc.orgacs.org

Organocatalytic Applications of Chiral Amines

In organocatalysis, a small organic molecule, such as a chiral amine, is used to catalyze a reaction. rsc.orgthieme-connect.com Chiral primary amines can catalyze a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions, often with high enantioselectivity. mdpi.comnih.gov The amine reacts with a carbonyl compound to form a transient chiral enamine or iminium ion, which then reacts with the other substrate in a stereocontrolled manner. nih.gov

The steric and electronic properties of the chiral amine catalyst are crucial for achieving high levels of asymmetric induction. The bulky 3,4-dimethylphenyl group and the pentyl chain of this compound would create a specific chiral environment around the reactive intermediate, influencing the direction of attack of the incoming reagent.

Chiral Ligands for Transition Metal-Catalyzed Enantioselective Reactions

Chiral amines can also be used as ligands that coordinate to a transition metal center to create a chiral catalyst. researchgate.netmdpi.com These chiral metal complexes can catalyze a wide range of enantioselective transformations, including hydrogenations, C-C bond-forming reactions, and aminations. acs.orgnih.gov The chiral ligand creates a dissymmetric environment around the metal, which leads to the preferential formation of one enantiomer of the product. nih.gov

This compound could potentially be converted into a variety of chiral ligands, such as phosphine-amines or diamines, which are known to be effective in a range of transition metal-catalyzed reactions. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions Using Chiral Amine-Derived Ligands

| Reaction Type | Metal | Chiral Ligand Type | Product Class |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Diamine | Chiral Alcohols, Amines |

| Asymmetric Allylic Alkylation | Palladium | Chiral Phosphinooxazoline | Chiral Alkenes |

Exploration of Chiral-at-Metal Catalysis featuring Amine Scaffolds

A more recent development in asymmetric catalysis is the concept of "chiral-at-metal" catalysis. In this approach, the chirality of the catalyst resides at the metal center itself, which is rendered stereogenic by the coordination of achiral or chiral ligands. mdpi.com Chiral amine scaffolds can play a crucial role in the design of these catalysts by forming rigid and well-defined coordination spheres around the metal.

The amine functionalities can coordinate to the metal and also participate in secondary interactions, such as hydrogen bonding, which can help to stabilize the chiral conformation of the catalyst and enhance its stereoselectivity. mdpi.com While still an emerging field, chiral-at-metal catalysis holds great promise for the development of new and highly efficient asymmetric transformations. researchgate.net

Strategic Integration into Emerging Chemical Methodologies

The synthesis of enantiomerically pure chiral arylalkylamines, such as this compound, is continually evolving. Modern chemical methodologies are increasingly focused on enhancing efficiency, scalability, and sustainability. Two key areas driving this transformation are continuous flow synthesis and the principles of green chemistry. These approaches offer significant advantages over traditional batch processing, paving the way for more economical and environmentally responsible production of valuable chiral compounds.

Continuous Flow Synthesis for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgrsc.orgnih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to conventional batch production, flow synthesis offers superior control over reaction parameters, improved safety, and straightforward scalability. nih.gov

For the production of chiral amines, biocatalytic methods are particularly well-suited for integration into continuous flow systems. rsc.org Enzymes like transaminases (ATAs) and imine reductases (IREDs) can be immobilized on solid supports and packed into columns or cartridges, creating efficient packed-bed reactors (PBRs). acs.orgwhiterose.ac.uk This setup allows for the continuous conversion of starting materials into the desired chiral amine with high selectivity and efficiency. The immobilization of the biocatalyst simplifies product isolation and enables the reuse of the enzyme over extended periods, significantly reducing costs. rsc.orgnih.gov

The application of continuous flow technology to the synthesis of chiral arylalkylamines can be illustrated by considering the reductive amination of a corresponding ketone. In a typical setup, a solution of the ketone and an amine source is passed through a heated reactor column containing an immobilized enzyme. Key parameters such as temperature, flow rate (which determines the residence time), and pressure can be precisely controlled to maximize conversion and enantioselectivity.

Research in this area has demonstrated the potential for high-throughput synthesis with residence times often ranging from minutes to a few hours. nih.gov For instance, the use of immobilized E. coli cells overexpressing a transaminase in a packed-bed reactor has been shown to facilitate the clean and efficient production of various chiral amines in organic solvents, achieving excellent enantiomeric excess (>99% ee). nih.gov

Below is an interactive data table showcasing representative data for the continuous flow synthesis of a generic chiral arylalkylamine using an immobilized biocatalyst, which illustrates the potential efficiency and selectivity of such a process for a compound like this compound.

| Parameter | Value |

| Biocatalyst | Immobilized Transaminase (ATA) |

| Reactor Type | Packed-Bed Reactor (PBR) |

| Substrate | 3,4-Dimethylphenylpentan-1-one |

| Amine Donor | Isopropylamine |

| Temperature (°C) | 40 |

| Residence Time (min) | 45 |

| Conversion (%) | >95 |

| Enantiomeric Excess (ee, %) | >99 |

| Productivity (g/L/h) | 15 |

This table presents hypothetical yet realistic data based on published results for analogous systems to illustrate the capabilities of continuous flow biocatalysis. nih.govnih.gov

Sustainable and Green Chemistry Innovations in Chiral Amine Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance sustainability. openaccessgovernment.org The production of chiral amines is a key area where these innovations can have a substantial effect. Traditional chemical routes often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. openaccessgovernment.org

Biocatalysis stands at the forefront of green chemistry innovations for chiral amine synthesis. nih.gov Enzymes operate under mild conditions (room temperature and atmospheric pressure in aqueous media), exhibit exquisite stereoselectivity, and are biodegradable. hims-biocat.eu The use of enzymes like transaminases, imine reductases, and amine dehydrogenases can replace multi-step chemical syntheses with more direct and atom-efficient routes. nih.govrsc.orgacs.org

A key objective in sustainable manufacturing is the use of renewable feedstocks. openaccessgovernment.org Research efforts are directed towards developing biocatalytic pathways that can convert bio-based alcohols directly into chiral amines. openaccessgovernment.org This "hydrogen-borrowing" cascade, often employing a combination of an alcohol dehydrogenase and an amine dehydrogenase, represents a highly atom-efficient process where water is the only byproduct. openaccessgovernment.orghims-biocat.eu

Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are being developed to create novel and efficient one-pot syntheses. For example, a biocatalytic reductive amination can be combined with a palladium-catalyzed Buchwald-Hartwig cross-coupling in a single vessel to produce chiral N-arylamines. nih.gov The use of surfactants can enable these disparate catalytic systems to function compatibly in an aqueous environment, aligning with green chemistry principles. nih.gov

The impact of green chemistry principles on the synthesis of a chiral arylalkylamine can be evaluated using metrics like atom economy and E-factor (Environmental Factor), which measures the amount of waste produced per kilogram of product. Biocatalytic routes consistently demonstrate superior performance in these areas compared to classical chemical methods.

Below is an interactive data table comparing a traditional chemical synthesis approach to a modern biocatalytic approach for producing a generic chiral arylalkylamine, highlighting the sustainability benefits.

| Metric | Traditional Chemical Synthesis (e.g., Resolution) | Biocatalytic Synthesis (e.g., Asymmetric Reductive Amination) |

| Atom Economy (%) | <50% (theoretical max of 50% for resolution) | ~100% |

| Number of Steps | Multiple | 1-2 |

| Solvents | Often chlorinated or other hazardous solvents | Primarily water or green solvents |

| Catalyst | Stoichiometric resolving agents, heavy metals | Recyclable enzyme |

| Byproducts | Significant salt waste, undesired enantiomer | Minimal, often just water |

This table provides a comparative overview based on general principles and published findings in the field of green chemistry and biocatalysis. openaccessgovernment.orgnih.gov

Q & A

Q. What are the common synthetic routes for (S)-1-(3,4-Dimethylphenyl)pentan-1-amine in laboratory settings?

The synthesis typically involves multi-step reactions starting from halogenated precursors. A standard approach includes:

- Alkylation : Reaction of a primary amine with a 3,4-dimethylphenyl-containing alkyl halide under basic conditions.

- Reduction : Catalytic hydrogenation (e.g., using palladium on carbon) to reduce intermediates like imines or nitriles to the final amine.

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to isolate the (S)-enantiomer. Solvents such as ethanol or methanol are commonly employed, with yields optimized via temperature and pH control .

Q. How is the enantiomeric purity of this compound validated experimentally?

Enantiomeric purity is assessed using:

Q. What spectroscopic methods are critical for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS for molecular formula validation.

- FT-IR : Identification of functional groups (e.g., amine N-H stretches) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (S)-enantiomer often exhibits higher affinity for biological targets due to spatial compatibility with binding pockets. For example, in monoamine transporter inhibition, the (S)-configuration enhances interactions with hydrophobic residues in the dopamine transporter (DAT), as shown in comparative studies with racemic mixtures .

Q. What experimental models are used to evaluate its neurotransmitter uptake inhibition?

- In vitro assays : Radiolabeled neurotransmitter uptake in transfected cells (e.g., HEK293 expressing human DAT/NET/SERT).

- Competitive binding studies : Displacement of ligands like [³H]WIN35428 for DAT affinity quantification.

- Electrophysiology : Measurement of transporter currents in oocyte expression systems .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from variations in:

- Enantiomeric purity : Verify using chiral separation techniques.

- Assay conditions : Standardize buffer pH, temperature, and cell lines.

- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to rule out degradation artifacts .

Q. What strategies optimize asymmetric synthesis to improve yield and enantioselectivity?

Q. What molecular interactions underlie its mechanism as a monoamine transporter inhibitor?

Computational and experimental studies suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.